MAGNESIUM OLEATE

Descripción general

Descripción

MAGNESIUM OLEATE, also known as this compound, is a magnesium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. The magnesium salt form is used in various industrial and scientific applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of MAGNESIUM OLEATE typically involves the reaction of oleic acid with a magnesium source, such as magnesium hydroxide or magnesium oxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as follows:

2 C18H34O2+Mg(OH)2→Mg(C18H33O2)2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using large reactors and continuous processing methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually purified by filtration and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

MAGNESIUM OLEATE can undergo various chemical reactions, including:

Oxidation: The double bond in the oleate moiety can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form stearic acid derivatives.

Substitution: The carboxylate group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium or platinum catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Epoxides, diols

Reduction: Stearic acid derivatives

Substitution: Alkyl or acyl derivatives of this compound

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1. Corrosion Protection for Magnesium Alloys

Magnesium alloys are increasingly used in biomedical implants due to their biocompatibility and biodegradability. However, their susceptibility to corrosion presents challenges. Recent studies have demonstrated that magnesium oleate can enhance the corrosion resistance of magnesium alloys when used as a surface treatment.

- Study Findings : A study investigated the use of sodium oleate, including this compound, as a corrosion inhibitor in plasma electrolytic oxidation coatings on magnesium alloys. The results indicated significant improvements in corrosion resistance, with electrochemical tests showing a reduction in corrosion current density and enhanced impedance modulus over time .

| Sample Type | Corrosion Current Density (A∙cm⁻²) | Impedance Modulus (Ω∙cm²) |

|---|---|---|

| PEO Coating | 5.68 × 10⁻⁸ | 2.03 × 10⁶ |

| Mg Alloy + SO | Reduced significantly | Enhanced |

1.2. Role in Bone Regeneration

Magnesium ions play a crucial role in bone metabolism and regeneration. Research indicates that magnesium-enriched materials can promote osteogenesis and angiogenesis, making this compound a candidate for developing bioactive scaffolds for bone repair.

- Mechanism : Magnesium ions have been shown to upregulate the secretion of growth factors such as Platelet-derived growth factor-BB, which are essential for bone healing .

Industrial Applications

2.1. Emulsifying Agent in Food Technology

This compound is utilized as an emulsifier in food production, particularly in halal food processing where it helps stabilize oil-water emulsions.

- Application Example : In halal food production, this compound assists in achieving the desired texture and stability of emulsified products without compromising halal standards .

Protective Coatings

3.1. Formation of Protective Films

Research has shown that this compound can form protective films on magnesium surfaces, enhancing their resistance to corrosion.

- Study Insights : A study on protective layers formed by oleic acid (including its magnesium salt) revealed that these films significantly inhibit anodic dissolution of magnesium, thereby prolonging the material's lifespan under corrosive conditions .

| Treatment Method | Corrosion Resistance Improvement (%) |

|---|---|

| Contact Treatment | 18.5-fold increase |

| Chamber Treatment | 35-fold increase |

Case Studies

Case Study 1: Hybrid Coatings for Biomedical Implants

A research project focused on developing hybrid coatings for biodegradable magnesium alloys using sodium oleate demonstrated that the coatings not only improved corrosion resistance but also exhibited self-healing properties when exposed to physiological conditions . This study highlights the potential of this compound-based treatments in enhancing the longevity and safety of biomedical implants.

Case Study 2: Food Emulsification

In a practical application within the food industry, this compound was employed as an emulsifier in salad dressings to maintain stability over extended shelf life. The product achieved a favorable consumer response due to its texture and consistency while adhering to halal certification requirements .

Mecanismo De Acción

The mechanism of action of MAGNESIUM OLEATE involves its interaction with cell membranes and enzymes. The oleate moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, magnesium ions can act as cofactors for various enzymatic reactions, influencing metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Magnesium stearate: Another magnesium salt of a fatty acid, commonly used as a lubricant in pharmaceutical formulations.

Calcium oleate: A calcium salt of oleic acid, used in similar applications as magnesium oleate.

Uniqueness

This compound is unique due to its specific combination of magnesium ions and oleate moiety, which imparts distinct physicochemical properties. Compared to magnesium stearate, this compound has a higher degree of unsaturation, leading to different reactivity and applications.

Actividad Biológica

Magnesium oleate, a magnesium salt of oleic acid, is gaining attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article delves into its biological properties, including neuroprotective effects, antimicrobial activity, and its application in biocompatible materials.

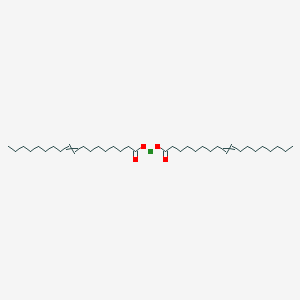

Chemical Structure and Properties

This compound is formed by the reaction of magnesium ions with oleic acid. Its structure can be represented as:

This compound exhibits surfactant properties due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Neuroprotective Effects

Research indicates that magnesium plays a crucial role in nerve regeneration and protection. This compound has been shown to promote axonal growth and the proliferation of neural stem cells. A study highlighted that magnesium ions can inhibit the neurotoxic effects of calcium ions by blocking NMDA receptors, thus reducing secondary injury following nerve damage . Furthermore, high magnesium supplementation was found to decrease apoptosis in Schwann cells, enhancing nerve repair mechanisms .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Oleic acid, a component of this compound, has been reported to possess antibacterial properties against various pathogens, including Staphylococcus aureus. The mechanism involves disrupting bacterial membrane integrity and modulating immune responses . A study demonstrated that oleic acid could bind effectively to bacterial enzymes, inhibiting their function and contributing to its antibacterial efficacy .

Case Studies

-

Nerve Regeneration Study :

- Objective : To evaluate the effect of magnesium on peripheral nerve regeneration.

- Method : Magnesium wire was used in a sciatic nerve compression injury model.

- Results : Enhanced expression of neurotrophic factors and improved functional recovery were observed in the magnesium-treated group compared to controls .

- Antimicrobial Efficacy :

Applications in Biocompatible Materials

This compound is also being explored for its applications in biodegradable materials. Its surfactant properties make it suitable for creating coatings that enhance the corrosion resistance of magnesium alloys used in biomedical implants. Research has shown that oleate-containing coatings can improve the mechanical properties and biocompatibility of these materials while providing active protection against corrosion .

Summary of Research Findings

Propiedades

IUPAC Name |

magnesium;octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXXEAZZVHRDF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061772 | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-53-9 | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.